2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol
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Overview
Description
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol is an organic compound that features a phenoxy group substituted with chloro and trifluoromethyl groups, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol typically involves the nucleophilic substitution reaction of 2-chloro-4-(trifluoromethyl)phenol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic or neutral conditions.
Major Products:
Oxidation: Formation of 2-(2-chloro-4-(trifluoromethyl)phenoxy)acetaldehyde or 2-(2-chloro-4-(trifluoromethyl)phenoxy)acetone.
Reduction: Formation of 2-(2-chloro-4-(trifluoromethyl)phenoxy)ethane.
Substitution: Formation of 2-(2-azido-4-(trifluoromethyl)phenoxy)ethanol or 2-(2-mercapto-4-(trifluoromethyl)phenoxy)ethanol.
Scientific Research Applications
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the chloro and trifluoromethyl groups can enhance its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-(2-Chloro-4-(trifluoromethyl)phenoxy)acetic acid
- 2-(2-Chloro-4-(trifluoromethyl)phenoxy)propane
- 2-(2-Chloro-4-(trifluoromethyl)phenoxy)butanol
Comparison: Compared to its analogs, 2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanol is unique due to its ethanol moiety, which imparts distinct chemical and physical properties. This compound exhibits higher solubility in polar solvents and can participate in additional hydrogen bonding interactions, making it more versatile in various applications .
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c10-7-5-6(9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5,14H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKGAYRSJCDNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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